N-(2-Aminoethyl)-4-[(2-amino-2-oxoethyl)amino]benzamide
Description
Properties
CAS No. |
919772-04-6 |
|---|---|
Molecular Formula |
C11H16N4O2 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
N-(2-aminoethyl)-4-[(2-amino-2-oxoethyl)amino]benzamide |
InChI |
InChI=1S/C11H16N4O2/c12-5-6-14-11(17)8-1-3-9(4-2-8)15-7-10(13)16/h1-4,15H,5-7,12H2,(H2,13,16)(H,14,17) |
InChI Key |
LBWLLRVZSJJCBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCN)NCC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-4-[(2-amino-2-oxoethyl)amino]benzamide typically involves the reaction of 4-aminobenzamide with 2-aminoacetaldehyde diethyl acetal under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-4-[(2-amino-2-oxoethyl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Diabetes Treatment
One of the most promising applications of N-(2-Aminoethyl)-4-[(2-amino-2-oxoethyl)amino]benzamide derivatives is their role in protecting pancreatic β-cells from endoplasmic reticulum (ER) stress, which is crucial in the pathogenesis of diabetes. A study identified a series of benzamide analogs that demonstrated significant protective effects on β-cells, with one compound exhibiting maximal protective activity at an effective concentration (EC50) of 0.1 μM .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research has shown that certain derivatives can inhibit the growth of cancer cell lines, making them potential candidates for cancer therapeutics. For example, compounds derived from similar scaffolds have demonstrated selective cytotoxicity against colorectal carcinoma cells with lower IC50 values compared to standard treatments like 5-fluorouracil (5-FU) .
β-cell Protective Agents
A notable study focused on the design and synthesis of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs, which were found to protect β-cells effectively against ER stress-induced apoptosis. This research highlighted the potential for developing new diabetes treatments based on these compounds .
Anticancer Compounds
Another investigation evaluated the anticancer activities of various N-substituted benzamide derivatives against human colorectal carcinoma cells (HCT116). The results indicated that specific modifications led to enhanced selectivity and potency compared to existing therapies .
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-4-[(2-amino-2-oxoethyl)amino]benzamide involves the inhibition of autotaxin, an enzyme that produces lysophosphatidic acid. By inhibiting autotaxin, the compound reduces the levels of lysophosphatidic acid, thereby modulating various physiological and pathological processes. This inhibition can affect molecular targets and pathways involved in cancer progression, inflammation, and pain .
Comparison with Similar Compounds
Similar Compounds
N-(2-Aminoethyl)benzamide: A simpler analog with similar biological activity.
N-(2-Amino-2-oxoethyl)benzamide: Another analog with variations in the amino and oxo groups.
Uniqueness
N-(2-Aminoethyl)-4-[(2-amino-2-oxoethyl)amino]benzamide is unique due to its dual amino and oxo functional groups, which contribute to its specific inhibitory activity against autotaxin.
Biological Activity
N-(2-Aminoethyl)-4-[(2-amino-2-oxoethyl)amino]benzamide, also known by its CAS number 919772-04-6, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and cellular protection mechanisms. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 236.27 g/mol. The compound features an amide linkage and aminoethyl groups that are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 236.27 g/mol |
| CAS Number | 919772-04-6 |
| LogP | 1.480 |
Anticancer Properties
Recent studies have investigated the anticancer potential of compounds structurally related to this compound. For instance, derivatives containing similar benzamide frameworks have shown significant inhibitory activity against various receptor tyrosine kinases (RTKs), which are critical in cancer signaling pathways. One study reported that compounds with the 4-(aminomethyl)benzamide fragment exhibited up to 92% inhibition of the epidermal growth factor receptor (EGFR) at low concentrations (10 nM) . This suggests that this compound could potentially function as a scaffold for developing novel anticancer agents.
Protection Against Endoplasmic Reticulum Stress
Another area of interest is the compound's role in protecting pancreatic β-cells from endoplasmic reticulum (ER) stress, a condition linked to diabetes. A study identified analogs of benzamide derivatives that effectively protected β-cells against ER stress-induced dysfunction, achieving maximal protective activity at very low concentrations (EC50 = 0.1 ± 0.01 µM). This indicates that modifications to the benzamide structure can enhance its therapeutic potential in diabetes treatment .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through structure-activity relationship studies. Variations in substituents on the benzamide core influence both potency and selectivity for biological targets. For example, modifications that increase hydrophilicity have been shown to improve solubility and bioavailability, which are critical for drug development .
Case Studies
- Anticancer Activity : In a study evaluating several benzamide derivatives, one compound demonstrated significant cytotoxicity against multiple cancer cell lines, with IC50 values in the low micromolar range. The mechanism was attributed to inhibition of key signaling pathways involved in cell proliferation .
- Diabetes Treatment : A series of novel compounds derived from this compound were tested for their ability to protect β-cells from apoptosis induced by ER stress. One specific derivative showed over 90% protection at concentrations as low as 0.1 µM, marking it as a promising candidate for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
